molecular formula C14H12ClNO3 B15167661 4-Chloro-2-nitro-1-(2-phenylethoxy)benzene CAS No. 648926-14-1

4-Chloro-2-nitro-1-(2-phenylethoxy)benzene

Cat. No.: B15167661
CAS No.: 648926-14-1
M. Wt: 277.70 g/mol
InChI Key: MVXCIZMPPBRKJO-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-1-(2-phenylethoxy)benzene is an organic compound with the molecular formula C14H12ClNO3. It is characterized by the presence of a chloro group, a nitro group, and a phenylethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitro-1-(2-phenylethoxy)benzene typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-2-nitrophenol with 2-phenylethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitro-1-(2-phenylethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-nitro-1-(2-phenylethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitro-1-(2-phenylethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-nitro-1-(2-phenylethoxy)benzene is unique due to the presence of all three functional groups (chloro, nitro, and phenylethoxy) on the benzene ring.

Properties

CAS No.

648926-14-1

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

4-chloro-2-nitro-1-(2-phenylethoxy)benzene

InChI

InChI=1S/C14H12ClNO3/c15-12-6-7-14(13(10-12)16(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2

InChI Key

MVXCIZMPPBRKJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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